molecular formula C5H5BrF2O2 B2703737 1-Bromo-1,1-difluoro-2,4-pentanedione CAS No. 164342-73-8

1-Bromo-1,1-difluoro-2,4-pentanedione

Cat. No.: B2703737
CAS No.: 164342-73-8
M. Wt: 214.994
InChI Key: UBEWJXPURHXIEX-UHFFFAOYSA-N
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Description

1-Bromo-1,1-difluoro-2,4-pentanedione: is an organofluorine compound with the molecular formula C5H5BrF2O2 . It is characterized by the presence of bromine and fluorine atoms attached to a pentanedione backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-1,1-difluoro-2,4-pentanedione can be synthesized through the bromination of 1,1-difluoro-2,4-pentanedione. The reaction typically involves the use of bromine (Br2) as the brominating agent in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled temperature conditions to ensure the selective bromination at the desired position .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to achieve high yield and purity. The product is then purified through distillation or recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-1,1-difluoro-2,4-pentanedione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Bromo-1,1-difluoro-2,4-pentanedione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Bromo-1,1-difluoro-2,4-pentanedione involves its interaction with various molecular targets. The bromine and fluorine atoms in the compound can participate in electrophilic and nucleophilic reactions, respectively. These interactions can lead to the formation of covalent bonds with target molecules, thereby altering their chemical and biological properties. The specific pathways involved depend on the nature of the target molecules and the reaction conditions .

Comparison with Similar Compounds

  • 1-Bromo-2,4-difluoro-5-nitrobenzene
  • 1-Bromo-4,5-difluoro-2-methylbenzene
  • 1-Bromo-2-fluorobenzene

Comparison: 1-Bromo-1,1-difluoro-2,4-pentanedione is unique due to the presence of both bromine and fluorine atoms on a pentanedione backbone. This structural feature imparts distinct reactivity and stability compared to other similar compounds. For instance, 1-Bromo-2,4-difluoro-5-nitrobenzene and 1-Bromo-4,5-difluoro-2-methylbenzene have different substitution patterns and functional groups, leading to variations in their chemical behavior and applications .

Properties

IUPAC Name

1-bromo-1,1-difluoropentane-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrF2O2/c1-3(9)2-4(10)5(6,7)8/h2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBEWJXPURHXIEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(=O)C(F)(F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrF2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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